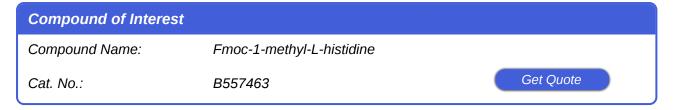


Technical Guide: Fmoc-1-methyl-L-histidine (CAS 202920-22-7)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-histidine, commonly known as **Fmoc-1-methyl-L-histidine**, is a specialized amino acid derivative with the CAS number 202920-22-7. [1] It serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of 1-methylhistidine residues into peptide sequences.[2][3] The presence of the N-τ-methyl group on the imidazole ring prevents common side reactions associated with the unprotected histidine side chain and can influence the final peptide's conformation and biological activity. This guide provides a comprehensive overview of its chemical properties, applications, experimental protocols, and associated challenges in peptide synthesis.

Physicochemical and General Properties

The properties of **Fmoc-1-methyl-L-histidine** are summarized below, collating data from various suppliers and databases.

Table 1: General and Chemical Properties



Property	Value	Reference(s)
CAS Number	202920-22-7	[1][2][3]
Molecular Formula	C22H21N3O4	[1][3]
Molecular Weight	391.42 g/mol	[2][4][5]
Synonyms	Fmoc-His(1-Me)-OH, Fmoc- His(τ-Me)-OH, Nα-Fmoc-Nim- methyl-L-histidine	[1][2][6]
Purity	≥98.0% (HPLC) to ≥99% (HPLC)	[1][2][3]
Functional Group	Fmoc protecting group	[2]

| InChi Key| SLWOFHRSEVVUHM-FQEVSTJZSA-N |[1][2] |

Table 2: Physical and Handling Properties

Property	Value	Reference(s)
Appearance	White to off-white or slight yellow powder/solid.	[1][2][3]
Melting Point	135 - 136 °C	[3]
Solubility	DMF: 10 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 0.2 mg/mL	[1][6]
Storage Temperature	2-8°C or -20°C	[1][2][3]
Stability	Stable for ≥ 4 years when stored at -20°C.	[1]

| Optical Rotation | [a] 20 D = -9.0 ± 1 $^{\circ}$ (c=1 in 2N HCl) |[3] |

Core Applications



Fmoc-1-methyl-L-histidine is a versatile reagent primarily used in the life sciences.

- Solid-Phase Peptide Synthesis (SPPS): Its main application is as a building block for introducing methylated histidine residues into synthetic peptides.[2][3][4] The Fmoc group provides temporary N-α protection, which is stable under the basic conditions used for coupling but easily removed by mild acids.[4] The 1-methyl modification on the imidazole side chain enhances stability and can be crucial for developing bioactive peptides and potential therapeutics.[3]
- Drug Development: It plays a significant role in synthesizing peptide-based drugs.[3]
 Modifying histidine residues can improve the efficacy, specificity, and enzymatic resistance of drug candidates.[3][7]
- Biochemical Research: The compound has been utilized in the production of peptides designed to create ε-nitrogen-ligated copper centers, mimicking active sites in enzymes like copper nitrite reductases.[1] This allows for detailed studies of enzyme mechanisms and catalysis.[1]
- Protein Engineering: Researchers use this derivative to modify proteins, which can enhance their stability and activity for applications as biocatalysts or therapeutic proteins.[3]

Experimental Protocols and Methodologies

The incorporation of **Fmoc-1-methyl-L-histidine** into a peptide sequence follows the standard workflow of Fmoc-based solid-phase peptide synthesis.

General Fmoc-SPPS Cycle for a Single Amino Acid Addition

This protocol outlines the key steps for coupling **Fmoc-1-methyl-L-histidine** to a resin-bound peptide chain.

- Resin Preparation and Swelling:
 - Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a suitable reaction vessel.[7]



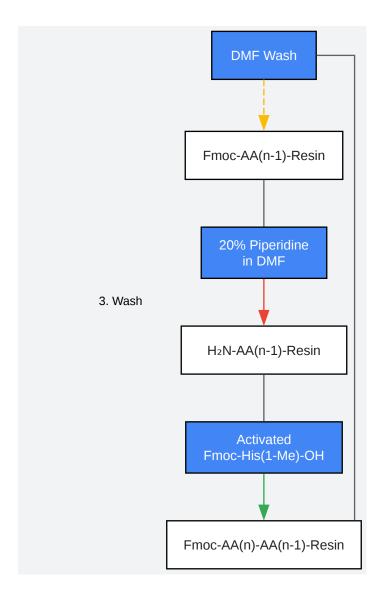
- Add an appropriate solvent like N,N-Dimethylformamide (DMF) or N-methylpyrrolidone
 (NMP) (approx. 10 mL per gram of resin).[7]
- Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]
- Fmoc Group Deprotection:
 - o Drain the swelling solvent.
 - Add a solution of 20% piperidine in DMF to the resin to remove the Fmoc group from the
 N-terminus of the growing peptide chain.[7][8]
 - Agitate the mixture for 5-15 minutes at room temperature. A second treatment may be required for complete deprotection.[7][8]
 - Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual piperidine.[7]
- Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve Fmoc-1-methyl-L-histidine (3-5 equivalents relative to resin loading).
 - Add a coupling reagent, such as HBTU or HATU (2.9-4.5 equivalents), and an additive like HOBt (3 equivalents).[7][8]
 - Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (6-10 equivalents),
 to the amino acid solution to begin the activation process.[7][8]
 - Immediately transfer the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.[7]
- Confirmation and Washing:
 - Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have reacted.



[7]

- If the test is positive, the coupling step should be repeated.
- Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.



Click to download full resolution via product page

Fmoc-SPPS Cycle for Amino Acid Incorporation.



Key Considerations and Challenges

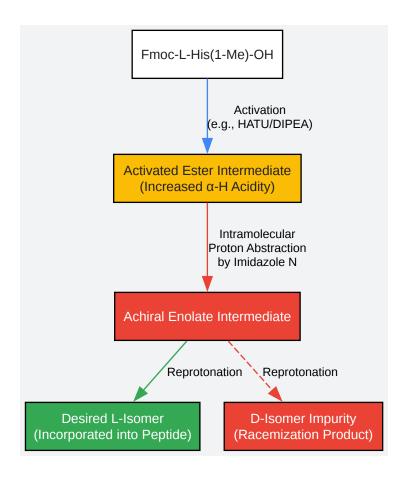
While the 1-methyl group on the imidazole ring of **Fmoc-1-methyl-L-histidine** prevents some side reactions, histidine derivatives in general are prone to racemization during the activation step of coupling.

Racemization of Histidine

The primary challenge with histidine-containing peptides is the potential for epimerization at the α -carbon during activation.[9][10]

- Mechanism: The lone pair of electrons on the π-nitrogen of the imidazole side chain is positioned to act as an internal base.[10] When the carboxyl group is activated (e.g., by a carbodiimide or uronium salt), the acidity of the α-proton increases significantly. The nearby imidazole nitrogen can then abstract this proton, forming an achiral enolate intermediate. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers in the final peptide.[9][10]
- Mitigation Strategies:
 - Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or its derivatives into the coupling cocktail can suppress racemization.[10]
 - Minimize Activation Time: Pre-activation times should be kept to a minimum. The activated amino acid should be added to the resin immediately.[10]
 - Optimized Coupling Reagents: While uronium/aminium-based reagents (HBTU, HATU)
 are efficient, they can also promote racemization. Careful selection and stoichiometry are
 crucial.[10]





Click to download full resolution via product page

Logical pathway of histidine racemization during peptide synthesis.

Analytical Characterization

The purity and identity of **Fmoc-1-methyl-L-histidine** are typically confirmed using standard analytical techniques. Commercial suppliers often provide data from:

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, with levels typically exceeding 98%.[2][11]
- Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure of the molecule.
 [11]
- Mass Spectrometry (LCMS): Verifies the molecular weight of the compound.[11]

Safety and Handling



- Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Precautionary Statements: Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, goggles). Avoid breathing dust and ensure adequate ventilation (P261, P280).[6]
- Storage Class: Classified as a combustible solid.[2][5]
- WGK (Water Hazard Class): WGK 3, indicating it is highly hazardous to water.[2][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. Fmoc-1-methyl-L-histidine Novabiochem 202920-22-7 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 202920-22-7: N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-me... [cymitquimica.com]
- 5. Fmoc-1-methyl-L-histidine Novabiochem® | 202920-22-7 [sigmaaldrich.com]
- 6. FMOC-HIS(1-ME)-OH | 202920-22-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Technical Guide: Fmoc-1-methyl-L-histidine (CAS 202920-22-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557463#fmoc-1-methyl-l-histidine-cas-number-202920-22-7]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com